2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide
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Overview
Description
2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest due to its potential biological activities, including antibacterial, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of 2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid derivatives with appropriate reagents under controlled conditions.
Substitution Reactions: The quinazolinone core undergoes substitution reactions to introduce the 2-methyl and 4-oxo groups.
Coupling Reactions: The substituted quinazolinone is then coupled with 3-nitrobenzoyl chloride to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes and proteins essential for bacterial and viral replication . The exact molecular pathways and targets are still under investigation, but it is known to interfere with the synthesis of nucleic acids and proteins in microorganisms .
Comparison with Similar Compounds
2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide can be compared with other quinazolinone derivatives, such as:
1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3-yl)isothiourea: This compound also exhibits antibacterial and antitubercular activities but has different substituents on the quinazolinone core.
2-(4-methylsulfonylphenyl)-3-(4-oxo-2-methylquinazolin-3-yl)benzoic acid: Another quinazolinone derivative with potential anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of biological activities it exhibits .
Properties
IUPAC Name |
2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-18(10-6-12-21(14)27(30)31)22(28)25-16-7-5-8-17(13-16)26-15(2)24-20-11-4-3-9-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWGLHBPNBDITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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